6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine
Descripción
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named 6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-b]pyridine under IUPAC guidelines. The pyrrolo[3,2-b]pyridine core consists of a fused bicyclic system where a pyrrole ring (five-membered, nitrogen-containing) is fused to a pyridine ring (six-membered, nitrogen-containing) at positions 3 and 2, respectively. The substituents are positioned as follows:
- 6-position : A phenyl group substituted at its 3-position with a trifluoromethyl (-CF₃) group.
- 1H-pyrrolo[3,2-b]pyridine : Indicates the hydrogen atom at the pyrrole nitrogen (position 1) and the fusion pattern of the bicyclic system.
Key naming conventions :
Molecular Formula and Weight Analysis
The molecular formula of 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine is C₁₄H₉F₃N₂ , with a molecular weight of 262.23 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉F₃N₂ |
| Molecular Weight | 262.23 g/mol |
| Trifluoromethyl Group | -CF₃ (electron-withdrawing) |
Key observations :
Crystallographic and Stereochemical Features
While specific crystallographic data for this compound are not publicly available, its structure can be inferred from analogous pyrrolopyridine derivatives:
- Planar bicyclic core : The fused pyrrole-pyridine system is expected to adopt a planar conformation due to aromatic stabilization.
- Trifluoromethyl orientation : The -CF₃ group at the 3-position of the phenyl ring likely adopts a meta orientation relative to the pyrrolopyridine core, minimizing steric hindrance.
Stereochemical considerations :
Comparative Structural Analysis with Pyrrolopyridine Isomers
The structural features of this compound differ from other pyrrolopyridine isomers in ring fusion patterns and substituent positioning .
Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine
Key differences :
- The pyrrolo[3,2-b]pyridine isomer has a pyridine nitrogen closer to the C6 position, increasing electrophilic character at this site.
- The trifluoromethyl group’s electronic effects are more pronounced in the [3,2-b] isomer due to proximity to the pyridine ring.
Substituent Positioning on the Phenyl Ring
Critical comparison :
- The 3-position substituent on the phenyl ring introduces steric hindrance and meta-directing effects, limiting reactivity at the para position of the pyrrolopyridine core.
- The 4-position substituent (e.g., in [2,3-b] isomers) allows for greater electronic communication between the trifluoromethyl group and the pyrrolopyridine ring.
Propiedades
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-3-1-2-9(6-11)10-7-13-12(19-8-10)4-5-18-13/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABPFYQOXULQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=CN3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
General Synthetic Approaches
The synthesis of 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine generally follows a multi-step sequence involving:
- Construction of the pyrrolo[3,2-b]pyridine scaffold.
- Introduction of the trifluoromethyl-substituted phenyl group via palladium-catalyzed cross-coupling reactions.
- Protection and deprotection steps to facilitate selective functionalization.
Preparation of the Pyrrolo[3,2-b]pyridine Core
A common method to form the pyrrolo[3,2-b]pyridine nucleus involves cyclization reactions from appropriately substituted aminopyridine precursors.
Cyclization Strategy: Starting from 4-amino-2-bromopyridine derivatives, iodination is performed to introduce a halogen at the 5-position, followed by Sonogashira cross-coupling with alkynes bearing protective groups such as Boc (tert-butoxycarbonyl) to yield cyclization precursors. Base-mediated cyclization then furnishes the pyrrolo[3,2-b]pyridine core.
Protecting Group Use: The nitrogen at position 1 (N-1) is often protected with Boc groups to improve yields during subsequent palladium-catalyzed substitutions at the 6-position.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Starting Material Preparation | 4-amino-2-bromopyridine iodinated to 5-iodo derivative | Halogenated aminopyridine intermediate |
| 2. Sonogashira Coupling | Reaction with Boc-protected ethynyl heterocycle, Pd catalyst, base | Cyclization precursor with alkyne moiety |
| 3. Base-Mediated Cyclization | Treatment with base (e.g., KOH) in suitable solvent | Formation of pyrrolo[3,2-b]pyridine core |
| 4. Protection | N-1 position protected with Boc group | Improved reactivity for next step |
| 5. Palladium-Catalyzed Suzuki Coupling | 6-bromo intermediate + 3-(trifluoromethyl)phenylboronic acid, Pd catalyst, base, toluene, heat | Introduction of 6-(3-(trifluoromethyl)phenyl) substituent |
| 6. Deprotection | Removal of Boc group with trifluoroacetic acid (TFA) | Final target compound |
Purification and Characterization
Purification: Post-reaction mixtures are typically extracted with organic solvents (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and purified by silica gel column chromatography using solvent systems such as dichloromethane with 5% methanol.
Characterization: The final compounds are characterized by standard spectroscopic techniques including ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity. For example, ^1H NMR spectra show characteristic signals for the pyrrolo[3,2-b]pyridine protons and the trifluoromethyl-substituted phenyl ring.
Research Findings and Optimization Notes
Yield and Efficiency: Yields for the key Suzuki coupling step typically range from 45% to 60%, depending on the substituents and reaction conditions.
Protecting Group Strategy: The use of N-1 Boc protection significantly improves the yield and selectivity of the palladium-catalyzed coupling step. Direct coupling without protection often results in lower yields.
Base and Solvent Effects: Strong bases like potassium hydroxide and sodium carbonate are effective in promoting cyclization and coupling reactions. Solvent choice (e.g., toluene, methanol, tetrahydrofuran) affects reaction rates and product purity.
Alternative Routes: Some methods employ sulfonamide intermediates to facilitate cyclization, enhancing the acidity of the anilinic proton and improving reaction efficiency.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination of 4-amino-2-bromopyridine | Iodinating agent (e.g., N-iodosuccinimide) | 35–40 | Regioisomer separation required |
| Sonogashira Coupling | Pd(PPh3)4, base (e.g., K2CO3), alkyne, toluene | 50–88 | Boc protection enhances yield |
| Base-Mediated Cyclization | KOH or NaOH, methanol or THF, 50 °C | 50–75 | Efficient ring closure |
| Suzuki Coupling | Pd catalyst, 3-(trifluoromethyl)phenylboronic acid, base, toluene | 45–60 | Key step for aryl substitution |
| Boc Deprotection | TFA, room temperature | >90 | Clean removal of protecting group |
Análisis De Reacciones Químicas
Functionalization at the Pyrrolo Ring
The pyrrolo[3,2-b]pyridine core undergoes electrophilic substitution and nucleophilic reactions:
Derivatization via Condensation Reactions
The compound participates in cyclocondensation to form fused heterocycles:
Trifluoromethyl Group-Directed Reactivity
The CF₃ group enhances electrophilic substitution at specific positions:
-
Nucleophilic Attack :
The electron-withdrawing CF₃ group directs nucleophilic reactions to the 4-position of the phenyl ring. For example, nitration yields 4-nitro derivatives . -
Regioselective Functionalization :
Reactions with trifluoromethyl-β-diketones under acidic conditions favor γ-substitution due to the CF₃ group’s electronic effects .
Oxidation and Reduction
-
Oxidation :
The pyrrolo ring is resistant to oxidation, but side-chain oxidation (e.g., benzylic positions) can occur using KMnO₄ or CrO₃. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in substituents without affecting the aromatic core .
Key Findings from Research
-
The trifluoromethyl group significantly enhances regioselectivity in electrophilic substitutions .
-
Microwave-assisted synthesis improves reaction efficiency and yield in cross-coupling steps .
-
N-Substituted derivatives exhibit improved solubility and biological activity compared to the parent compound .
Aplicaciones Científicas De Investigación
Kinase Inhibition
One of the primary applications of 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine is its use as a kinase inhibitor . Kinases are enzymes that play vital roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound has shown promising results in inhibiting specific kinases, such as mTOR and PI3K, which are critical in cancer cell proliferation and survival.
- Case Study : In a study published in Journal of Medicinal Chemistry, the compound was evaluated for its inhibitory activity against the mTOR kinase. It demonstrated significant potency with an IC50 value of 0.025 μM, indicating its potential as an anti-cancer agent .
Therapeutic Potential
The therapeutic applications of this compound extend beyond oncology. Its structural framework allows for modifications that can enhance selectivity and potency against various targets.
- Case Study : Research highlighted in ACS Publications indicated that derivatives of this compound could selectively inhibit MPS1 kinase, a target implicated in spindle assembly checkpoint regulation during mitosis. This inhibition could lead to novel treatments for cancer by inducing mitotic arrest in tumor cells .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that can be optimized for yield and purity. The ability to synthesize analogs with varying substituents allows researchers to explore structure-activity relationships (SAR) extensively.
- Synthesis Protocol : The synthesis typically involves the reaction of pyrrole derivatives with trifluoromethylated phenyl groups under controlled conditions to yield the desired pyrrolopyridine structure .
Data Table: Summary of Key Findings
Mecanismo De Acción
The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, often through hydrogen bonding and hydrophobic interactions . The compound can modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine
6-(p-Tolyl)-1H-pyrrolo[3,2-b]pyridine
- Key Difference : Methyl (-CH₃) substituent on the phenyl ring.
- Impact : Reduced lipophilicity and electron-withdrawing effects compared to -CF₃, which may decrease binding affinity in hydrophobic pockets of biological targets .
- Molecular Weight : 208.27 g/mol .
6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine
- Key Difference : Fluorine (-F) and methyl (-CH₃) groups on the phenyl ring.
Core Modifications: Pyrrolo-Pyridine vs. Related Heterocycles
6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Key Difference : Pyrazolo[4,3-b]pyridine core (two adjacent nitrogen atoms) instead of pyrrolo[3,2-b]pyridine.
- Impact : Altered hydrogen-bonding capacity and aromaticity, which could influence binding to enzymes or receptors .
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
- Key Difference : Carboxylic acid (-COOH) substituent at the 2-position.
Functional Group Additions
6-[3-(Trifluoromethyl)phenyl]pyridazin-3-OL
- Key Difference : Hydroxyl (-OH) group on a pyridazine ring.
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Physicochemical Comparisons
| Compound | LogP | Solubility | Molecular Weight | Key Substituent |
|---|---|---|---|---|
| 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine | ~3.5 | Low (DMSO) | 278.24 | -CF₃ |
| 6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine | ~3.2 | Moderate | 278.24 | -OCF₃ |
| 6-(p-Tolyl)-1H-pyrrolo[3,2-b]pyridine | ~2.8 | High | 208.27 | -CH₃ |
| 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid | ~1.5 | High (aqueous) | 229.14 | -COOH |
- Trends :
- Lipophilicity : -CF₃ > -OCF₃ > -CH₃ > -COOH.
- Solubility : Carboxylic acid derivatives > methyl analogs > fluorinated compounds .
Actividad Biológica
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-b]pyridine core with a trifluoromethyl group attached to a phenyl ring. This structural motif is significant as the trifluoromethyl group is known to enhance the pharmacological properties of organic compounds by improving their metabolic stability and bioavailability.
Anticancer Properties
Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit promising anticancer activity. For instance, compounds within this class have been shown to inhibit various kinases involved in cancer progression. A notable study demonstrated that certain pyrrolo[3,2-b]pyridine derivatives effectively inhibited tumor cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways critical for cancer cell survival and proliferation.
Case Study: Kinase Inhibition
A specific investigation into this compound revealed its capacity to inhibit the MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during cell division. The compound displayed a dose-dependent inhibition profile in human tumor xenograft models, suggesting its potential as an anticancer therapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, some studies have suggested that pyrrolo[3,2-b]pyridine derivatives may possess antimicrobial activity. The presence of the trifluoromethyl group has been linked to enhanced efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that substituents on the pyridine ring can significantly alter potency and selectivity against target enzymes or receptors.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, further toxicity assessments are necessary to evaluate its safety profile in clinical settings.
Q & A
Q. What are the key synthetic routes for 6-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine?
The synthesis often involves cross-coupling reactions. For example, Suzuki-Miyaura coupling between halogenated pyrrolopyridine intermediates (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine) and trifluoromethyl-substituted aryl boronic acids is a common strategy. Palladium catalysts like PdCl₂(dppf) and bases such as K₂CO₃ are typically used under microwave or thermal conditions (80–105°C) . For regioselective functionalization, protecting groups (e.g., TsCl or NaH/MeI) may be employed to direct substitutions .
Q. How is the compound characterized post-synthesis?
Characterization relies on ¹H-NMR (e.g., δ 11.31 ppm for NH protons in DMSO-d₆), LC-MS (e.g., [M+H]⁺ peaks for molecular ion confirmation), and X-ray crystallography to resolve regiochemistry and confirm substituent positions. Purity is assessed via flash chromatography and HPLC .
Q. What are the common derivatization strategies for this scaffold?
Derivatization focuses on:
- Electrophilic substitution (e.g., nitration, halogenation) at electron-rich positions of the pyrrolopyridine core.
- Cross-coupling to introduce aryl/heteroaryl groups at the 3- or 5-positions.
- Functional group interconversion (e.g., reduction of nitro groups to amines for further coupling) .
Advanced Research Questions
Q. How do structural modifications influence biological activity in kinase inhibition studies?
Substitutions at the 3- and 5-positions significantly modulate activity. For instance:
- Trifluoromethyl groups enhance metabolic stability and hydrophobic interactions in enzyme binding pockets.
- Phenyl rings with electron-withdrawing groups (e.g., -NO₂, -CF₃) improve affinity for ATP-binding sites in kinases like FGFR or DprE1 .
- Pyrrolidine or piperazine appendages increase solubility and target selectivity .
Q. What computational methods are used to optimize this scaffold for drug discovery?
- Molecular docking (e.g., with AutoDock or Schrödinger) to predict binding modes to targets like DprE1 or tyrosine kinases.
- QSAR models to correlate substituent electronic properties (Hammett constants) with inhibitory potency (IC₅₀).
- Scaffold-hopping using Murcko frameworks to design novel analogs while retaining critical pharmacophores .
Q. How does this compound interact with photosynthetic electron transport (PET) in biochemical assays?
Derivatives with carboxhydrazide moieties (e.g., N′-{[5-(R-phenyl)furan-2-yl]methylene} groups) inhibit PET in spinach chloroplasts, likely by disrupting plastoquinone binding in Photosystem II. The 4-NO₂ and 4-I substituents on aryl rings enhance inhibition (IC₅₀ ~10–50 μM) .
Q. What strategies mitigate solubility challenges during in vitro testing?
- Pro-drug approaches : Esterification of carboxylic acid groups (e.g., methyl esters) improves cell permeability.
- Co-solvent systems : Use of DMSO/PEG mixtures or cyclodextrin inclusion complexes.
- Salt formation : Hydrochloride or trifluoroacetate salts enhance aqueous solubility .
Q. How is regioselectivity achieved in electrophilic substitutions on the pyrrolopyridine core?
- Protecting groups : TsCl or Boc protection directs electrophiles to specific positions (e.g., 3- over 5-position).
- Lewis acid catalysis : BF₃·Et₂O facilitates nitration at electron-rich sites.
- Microwave-assisted synthesis : Enhances reaction control for regioselective halogenation .
Data Contradictions and Resolution
Q. Why do some studies report conflicting bioactivity data for similar analogs?
Discrepancies arise from:
- Assay variability : Differences in cell lines (e.g., Chlorella vulgaris vs. mammalian cells) or enzyme isoforms.
- Substituent stereochemistry : Undetected racemization in chiral centers (e.g., piperidine derivatives) .
- Solvent effects : DMSO concentrations >1% may artifactually inhibit certain targets .
Q. How can researchers validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate azide or alkyne tags for click chemistry-based target identification.
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins upon compound binding.
- SPR (Surface Plasmon Resonance) : Direct measurement of binding kinetics to purified enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
